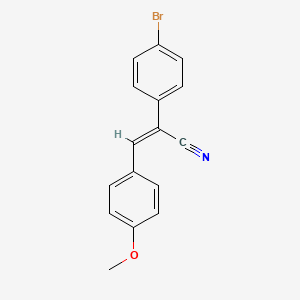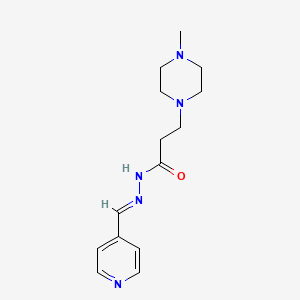![molecular formula C13H17N3O4S2 B5525331 4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)
4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader category of molecules that are explored for their unique chemical and physical properties. Its study contributes to understanding the structural and functional potential of sulfonyl and thiophene derivatives in various applications, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of sulfonyl and thiophene derivatives often involves complex reactions that provide insights into the versatility and reactivity of these compounds. For instance, studies on similar compounds have shown the synthesis of sulfonyl analogues through reduction, formylation, and diazotization steps, revealing the intricacies of creating such molecules with desired functionalities (Huang, Chello, Yip, & Parham, 1980).
Scientific Research Applications
Trans-Cis Isomerisation Studies
Research on azo amphiphilic derivatives containing sulfonyl groups, such as those in "Trans-cis isomerisation of azobenzene amphiphiles containing a sulfonyl group" by Kucharski et al. (1999), highlights the importance of these compounds in the study of molecular switches and photo-responsive materials. Such studies contribute to the understanding of isomerisation processes crucial for developing advanced materials with potential applications in data storage and optoelectronics (Kucharski, Janik, Motschmann, & Raduege, 1999).
Anticancer Activity
Compounds containing sulfonyl and thiophene groups have been evaluated for their anticancer properties. For instance, "Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety" by Ravichandiran et al. (2019), demonstrates the cytotoxic activity of such derivatives against various cancer cell lines, indicating their potential as chemotherapeutic agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Synthesis of Novel Polyesters
The research on the synthesis of novel polyesters containing phthalimide and sulfonyl groups, as seen in the study "Synthesis and properties of thermally stable and optically active novel wholly aromatic polyesters containing a chiral pendent group" by Mallakpour and Kolahdoozan (2007), illustrates the application of sulfonyl-containing compounds in creating materials with excellent thermal stability and solubility. These materials have potential applications in high-performance polymers and optoelectronics (Mallakpour & Kolahdoozan, 2007).
Drug Design and Pharmacological Applications
The sulfonamide group, a key component of the compound , is crucial in drug design due to its presence in many therapeutic agents. The chapter "Sulfonamide as an Essential Functional Group in Drug Design" by Kalgutkar, Jones, and Sawant (2010), discusses the wide use of sulfonamide in medicinal chemistry, highlighting its significance in the development of antibiotics and other drugs. The review elaborates on the structural importance of the sulfonamide group in mimicking natural substrates and its implications for drug efficacy and safety (Kalgutkar, Jones, & Sawant, 2010).
properties
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-4-8(2)16-22(18,19)10-6-11(21-7-10)13(17)14-12-5-9(3)20-15-12/h5-8,16H,4H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEYWVVUDYOMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)
![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)